molecular formula C8H9NO2 B13451097 Methyl 4-amino-2,3,5,6-tetradeuteriobenzoate

Methyl 4-amino-2,3,5,6-tetradeuteriobenzoate

Cat. No.: B13451097
M. Wt: 155.19 g/mol
InChI Key: LZXXNPOYQCLXRS-QFFDRWTDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-amino-2,3,5,6-tetradeuteriobenzoate is a deuterated derivative of methyl 4-aminobenzoate. This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. Deuteration can significantly alter the physical and chemical properties of a molecule, making it useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-2,3,5,6-tetradeuteriobenzoate typically involves the deuteration of methyl 4-aminobenzoate. This can be achieved through several methods, including:

    Catalytic Exchange: Using a deuterium gas atmosphere in the presence of a catalyst such as palladium on carbon (Pd/C) to replace hydrogen atoms with deuterium.

    Chemical Exchange: Treating the compound with deuterated reagents such as deuterated acids or bases.

Industrial Production Methods

Industrial production of deuterated compounds often involves large-scale catalytic exchange processes. These processes are optimized for high yield and purity, ensuring that the deuterium incorporation is consistent across the entire batch.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2,3,5,6-tetradeuteriobenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium nitrite (NaNO₂) in acidic conditions.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-amino-2,3,5,6-tetradeuteriobenzoate has several applications in scientific research:

    Chemistry: Used as a tracer in reaction mechanisms to study the kinetic isotope effect.

    Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.

    Medicine: Investigated for its potential in drug development, particularly in improving the pharmacokinetic properties of pharmaceuticals.

    Industry: Utilized in the production of deuterated solvents and reagents for NMR spectroscopy.

Mechanism of Action

The mechanism of action of methyl 4-amino-2,3,5,6-tetradeuteriobenzoate largely depends on its application. In metabolic studies, the deuterium atoms act as tracers, allowing researchers to follow the compound’s transformation and interaction with various enzymes and metabolic pathways. The presence of deuterium can also slow down certain chemical reactions, providing insights into reaction mechanisms and kinetics.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aminobenzoate: The non-deuterated version of the compound.

    Methyl 4-amino-2,3,5,6-tetrafluorobenzoate: A fluorinated analog with different electronic properties.

    Methyl 4-amino-2,3,5,6-tetrachlorobenzoate: A chlorinated analog with distinct reactivity.

Uniqueness

Methyl 4-amino-2,3,5,6-tetradeuteriobenzoate is unique due to the presence of deuterium atoms, which can significantly alter its physical and chemical properties. This makes it particularly valuable in studies involving isotopic labeling and kinetic isotope effects.

Properties

Molecular Formula

C8H9NO2

Molecular Weight

155.19 g/mol

IUPAC Name

methyl 4-amino-2,3,5,6-tetradeuteriobenzoate

InChI

InChI=1S/C8H9NO2/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5H,9H2,1H3/i2D,3D,4D,5D

InChI Key

LZXXNPOYQCLXRS-QFFDRWTDSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)OC)[2H])[2H])N)[2H]

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.